molecular formula C20H15N3O4S B4919864 2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4919864
M. Wt: 393.4 g/mol
InChI Key: KXTNVIDEZYPXDD-UHFFFAOYSA-N
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Description

2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound that features a chromene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde, malononitrile, and thiophene-2-carbaldehyde in the presence of a catalyst such as piperidine under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-amino-4-(4-aminophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit kinases or modulate receptor signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(4-nitrophenyl)-5-oxo-7-(furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but with a furan ring instead of thiophene.

    2-amino-4-(4-nitrophenyl)-5-oxo-7-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in 2-amino-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and sensors.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c21-10-14-18(11-3-5-13(6-4-11)23(25)26)19-15(24)8-12(17-2-1-7-28-17)9-16(19)27-20(14)22/h1-7,12,18H,8-9,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTNVIDEZYPXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(C=C3)[N+](=O)[O-])C#N)N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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